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Compound Focus: Pazopanib Hydrochloride

CAS No.: 635702-64-6

Cat. No.: S638922

Pazopanib Core Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic characteristics of pazopanib based on clinical data.

Parameter Value/Description Clinical Context

Bioavailability 21.4% (range: 13.5-38.9%) [1] Low and variable; non-linear, dose-
dependent [1] [2]

Tmax (Time to Cmax) 2-4 hours post-dose [1] [3] -
Apparent Volume of Not fully quantified; >99.9% plasma  Highly tissue-bound; not
Distribution (Vd/F) protein bound [1] significantly removed by

hemodialysis [3]

Elimination Half-life (t/2) ~31 hours (range: 30.9-35 hours) Supports once-daily dosing
[1][4]

Primary Route of Feces (82.2% as unchanged drug) Renal clearance is minimal (<4%)
Elimination [1]112] [1] [3]

Primary Metabolizing CYP3A4 (major), CYP1A2 and -

Enzymes CYP2C8 (minor) [2] [3] [4]
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Parameter Value/Description Clinical Context

Transporters Involved Substrate of P-gp and BCRP [3] [5] -

Therapeutic Target >20.5 mg/L [6] [1] [7] Associated with improved PFS in
(Ctrough,ss) mRCC [6]

Toxicity Threshold >34 mg/L (Grade =2 liver toxicity) -

(Ctrough,ss) [6]

Quantitative Food Effect Analysis

The "DIET Study" directly compared the standard fasted regimen against a fed alternative. Key quantitative

findings are summarized below.

. Key Exposure Key Concentration .
Regimen . Patient Preference & Safety
(AUC) (C~min~)
800 mg Reference AUC [8] Reference C~min~[8]  Standard regimen
(Fasted)
600 mg Bioequivalent to 800 Bioequivalent to 800 68% of patients preferred this
(With Food) mg fasted [8] mg fasted [8] regimen; No significant difference in

Gl toxicity [8]

Key Experimental Protocols

Here are the methodologies from pivotal studies that generated the critical data on pazopanib's

pharmacokinetics and food effects.

Bioequivalence and Patient Preference (DIET Study) [8]

¢ Objective: To investigate the bioequivalent dose of pazopanib taken with food compared to 800 mg
fasted, and to assess Gl toxicity, patient satisfaction, and preference.
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e Design: Clinical Trial (ClinicalTrials.gov NCT02138526).

¢ Key Methodology: Patients were administered both 800 mg pazopanib in a fasted state and 600 mg
pazopanib with a continental breakfast in a crossover design. Pharmacokinetic parameters (AUC,
C~max~, C~min~) were measured and compared for bioequivalence. Patient-reported outcomes on
Gl toxicity, satisfaction, and preference for intake method were collected.

e Outcome Measure: Demonstration of bioequivalence; patient preference surveys and toxicity
grading.

Exposure-Toxicity and Dose Optimization [6]

e Objective: To develop models for optimizing the initial pazopanib dose by exploring exposure—liver
toxicity and exposure—tumor size dynamics.

¢ Design: Population pharmacokinetic (POPPK) analysis using real-world TDM data.

¢ Key Methodology: A POPPK model was developed using 460 plasma concentration measurements
from 135 patients. The relationship between steady-state trough concentration (C~min,ss~) and the
time to grade =2 liver toxicity (ALT, AST, ALP elevation) was analyzed using time-to-event modeling.
Tumor size dynamics were modeled using longitudinal tumor measurements.

e Outcome Measure: Identification of a C~min,ss~ threshold for liver toxicity and simulation of optimal
starting doses.

Physiologically Based Pharmacokinetic (PBPK) Modeling [2]

¢ Objective: To predict optimal dosing regimens under various clinical conditions (DDIs, food, hepatic
impairment) using a PBPK model.

e Design: Simulation and predictive modeling.

o Key Methodology: A population PBPK model for pazopanib was developed and validated against
clinical observation data. The model incorporated pazopanib's pH-dependent solubility and CYP3A4
metabolism. It was then used to simulate pharmacokinetic profiles under different scenarios, such as
with food or co-administered with CYP3A4 inhibitors, to recommend dose adjustments.

e Outcome Measure: Successful model performance (most prediction/observation ratios between 0.5-
2.0) and dosing regimen recommendations for various clinical situations.

Pazopanib Metabolism and Transport Pathway

The following diagram illustrates the key processes involved in pazopanib's absorption, distribution,

metabolism, and excretion (ADME), which underpin its complex pharmacokinetic profile.
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This ADME pathway visualizes the key processes, including the food effect that increases bioavailability and

the efflux transporters that limit it [2] [3] [5].
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Research Implications and Future Directions

The data indicates that the fixed 800 mg fasted dose leads to a high proportion of patients with

subtherapeutic or toxic exposure [6]. Evidence supports more personalized approaches:

¢ Model-Informed Precision Dosing (MIPD): Initiating treatment at 600 mg fasted is suggested to
lower the risk of early liver toxicity while maintaining efficacy for most patients [6]. Subsequent dosing
can be adjusted based on measured trough concentrations to maintain a target range of 20-34 mg/L
[6].

e Therapeutic Drug Monitoring (TDM): Clinical implementation of TDM can reduce the proportion of
patients with subtherapeutic pazopanib levels by approximately 50% [7].

¢ Fed Regimen as a Viable Alternative: The 600 mg dose taken with a light breakfast is a
bioequivalent and patient-preferred alternative to the standard regimen, which may improve
adherence and patient comfort [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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and-food-effect]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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